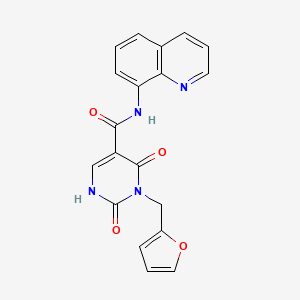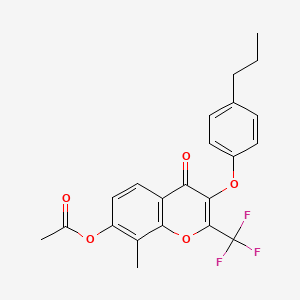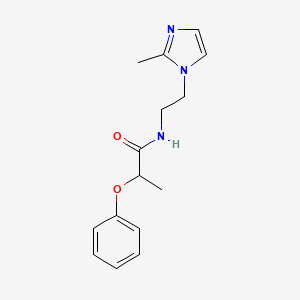![molecular formula C13H7Cl3F3N3O B2877512 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 326807-66-3](/img/structure/B2877512.png)
2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a synthetic organic compound belonging to the class of hydrazides. This compound features significant halogenation, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
The primary target of 2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide, also known as Fluopicolide, is thought to be the spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed toaffect the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the cell structure and function, inhibiting the growth of strains that are resistant to other fungicides .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . By affecting the spectrin-like proteins and disrupting the life cycle of oomycetes, Fluopicolide inhibits the growth and spread of these organisms.
生化分析
Biochemical Properties
This mode of action differs from other available fungicides used to control oomycetes and it can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Cellular Effects
2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has some systemic activity as it moves through the xylem towards the tips of stems, but does not get transported to the roots . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Molecular Mechanism
It is believed to interact with spectrin-like proteins in the cytoskeleton of oomycetes .
Dosage Effects in Animal Models
The median lethal dose in rats is >5000 mg/kg, indicating that 2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has low acute toxicity . Tests in other mammals indicate that it does not cause skin sensitisation, cancer, or developmental problems .
Transport and Distribution
2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has some systemic activity as it moves through the xylem towards the tips of stems, but does not get transported to the roots
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves several key steps:
Halogenation: : Starting with a suitable pyridine derivative, halogenation at specific positions introduces chlorine and trifluoromethyl groups.
Coupling Reaction: : The halogenated pyridine derivative is then subjected to a coupling reaction with 2,6-dichlorobenzohydrazide under controlled conditions, often involving a catalyst and solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Industrial-scale production mirrors these methods but optimizes conditions to enhance yield and purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to remove halogen atoms or alter the trifluoromethyl group.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the presence of halogen atoms and the pyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Reagents such as sodium methoxide or Grignard reagents for nucleophilic substitution, and aluminum chloride for electrophilic substitution.
Major Products Formed
From Oxidation: : Modified derivatives with additional oxygen-containing groups.
From Reduction: : Compounds with fewer halogen atoms or modified trifluoromethyl groups.
From Substitution: : A variety of derivatives depending on the substituents introduced.
科学研究应用
In Chemistry
Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
In Biology
Investigated for its potential biological activity, including antimicrobial and anticancer properties.
In Medicine
In Industry
Agrochemicals: : Its derivatives are explored for use as herbicides, fungicides, and insecticides.
Materials Science: : Utilized in the development of new materials with unique physical properties.
相似化合物的比较
Uniqueness
Compared to other hydrazides, 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide stands out due to its extensive halogenation, which imparts greater stability and reactivity. The presence of trifluoromethyl and multiple chlorine atoms differentiates its chemical behavior from simpler hydrazides.
Similar Compounds
2,6-Dichlorobenzohydrazide: : Lacks the pyridine ring and trifluoromethyl group, resulting in different reactivity.
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide: : Similar but lacks multiple chlorine substitutions on the benzene ring.
Benzohydrazide Derivatives: : Various other derivatives exist with different halogenation and substitution patterns, each with unique properties.
That's a snapshot of this intriguing compound! If there’s anything you need more details on, just let me know.
属性
IUPAC Name |
2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3O/c14-7-2-1-3-8(15)10(7)12(23)22-21-11-9(16)4-6(5-20-11)13(17,18)19/h1-5H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZGPDDPLZNEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2877430.png)
![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)
![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)
![3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole](/img/structure/B2877434.png)

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)
![6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B2877442.png)
![2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2877444.png)
![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)
![1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2877447.png)

![8-[(2,4-dimethylphenyl)sulfanyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2877451.png)

